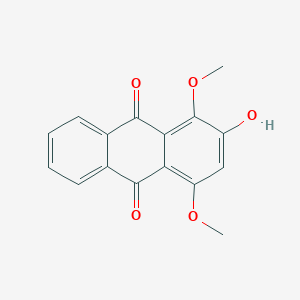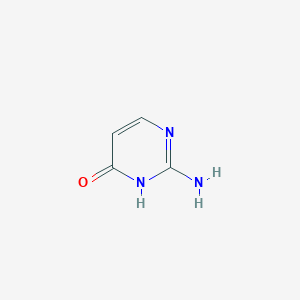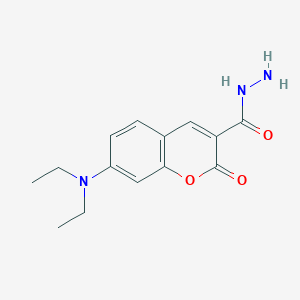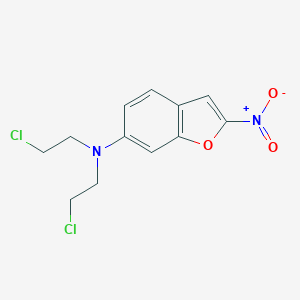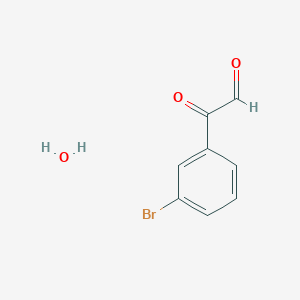![molecular formula C6H7N5 B010285 3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 19801-82-2](/img/structure/B10285.png)
3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine, commonly known as MPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. MPT is a cyclic triazine derivative that has a broad range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of MPT is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. MPT has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. MPT also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle.
Efectos Bioquímicos Y Fisiológicos
MPT has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. MPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation in the body. MPT also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPT in lab experiments is its broad range of biological activities, making it a versatile compound for studying various biological processes. MPT is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MPT in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of MPT. One of the most promising areas of research is the development of MPT-based drugs for the treatment of cancer and viral infections. Further studies are also needed to elucidate the exact mechanism of action of MPT and its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more efficient synthesis methods for MPT could pave the way for its commercial production and wider use in various industries.
Conclusion:
In conclusion, MPT is a heterocyclic compound that has a broad range of biological activities and potential applications in various fields of science. The synthesis of MPT can be achieved by various methods, and its mechanism of action is not fully understood. MPT exhibits several biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Finally, future directions for the research and development of MPT are promising and could lead to significant advancements in various fields of science.
Métodos De Síntesis
The synthesis of MPT can be achieved by various methods, including the reaction of 3-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate in ethanol. Another method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate in ethanol. The yield of MPT obtained from these methods is around 40-50%.
Aplicaciones Científicas De Investigación
MPT has been extensively studied for its potential applications in various fields of science. One of the most significant applications of MPT is in the field of cancer research. MPT has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MPT works by inducing cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
MPT also exhibits antiviral activity against several viruses, including influenza A virus, human cytomegalovirus, and herpes simplex virus. MPT works by inhibiting the replication of the virus and preventing its entry into the host cell.
Propiedades
Número CAS |
19801-82-2 |
|---|---|
Nombre del producto |
3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
Fórmula molecular |
C6H7N5 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
3-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-9-5-2-7-3-8-6(5)11-10-4/h2-3H,1H3,(H,9,10)(H,7,8,11) |
Clave InChI |
JRWOXQRIGMGOFM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CN=CN=C2NN1 |
SMILES canónico |
CC1=NC2=CN=CN=C2NN1 |
Sinónimos |
Pyrimido[5,4-e]-1,2,4-triazine, 1,2-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



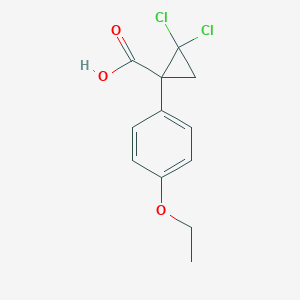
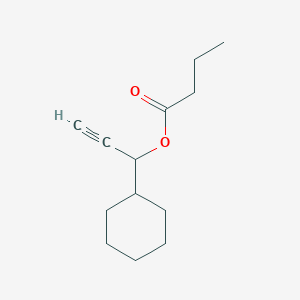
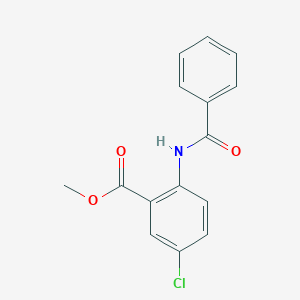
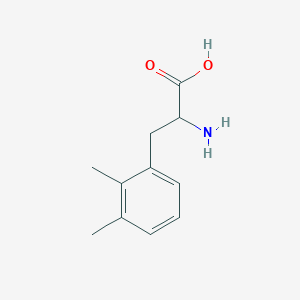
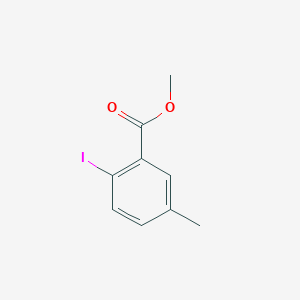
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)
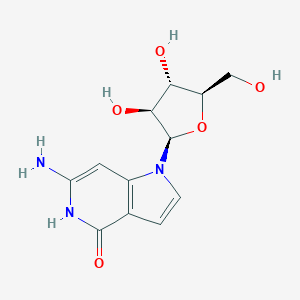
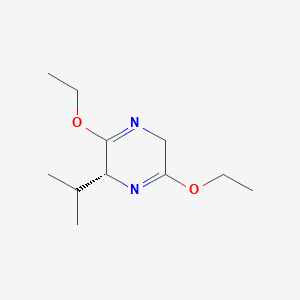
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
